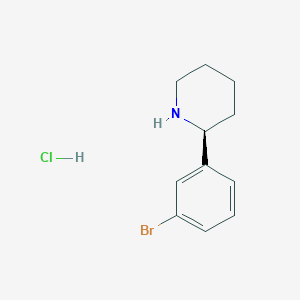

(S)-2-(3-bromophenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13484834

Molecular Formula: C11H15BrClN

Molecular Weight: 276.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrClN |

|---|---|

| Molecular Weight | 276.60 g/mol |

| IUPAC Name | (2S)-2-(3-bromophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m0./s1 |

| Standard InChI Key | WJPCCPSHEGNAIM-MERQFXBCSA-N |

| Isomeric SMILES | C1CCN[C@@H](C1)C2=CC(=CC=C2)Br.Cl |

| SMILES | C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |

| Canonical SMILES | C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring in a chair conformation, with the (S)-configured carbon at position 2 bearing a 3-bromophenyl substituent. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility in polar solvents. Key structural descriptors include:

-

IUPAC Name: (2S)-2-(3-Bromophenyl)piperidine;hydrochloride

-

SMILES Notation:

-

InChIKey:

The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity, such as modulating the compound’s susceptibility to nucleophilic aromatic substitution or cross-coupling reactions .

Synthesis and Manufacturing

Grignard Reaction-Based Pathways

A common synthetic route involves Grignard reagents to introduce the aryl group. For instance, N-protected 3-piperidone reacts with a 3-bromophenylmagnesium bromide to form a tertiary alcohol intermediate, which undergoes dehydration and hydrogenation to yield the piperidine ring . Key steps include:

-

Dehydration: Acid-catalyzed elimination of water forms an alkene intermediate.

-

Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) reduces the double bond, yielding the saturated piperidine .

Silane-Mediated Reduction

Alternative methods employ silane reagents (e.g., ) to directly reduce the hydroxyl group post-Grignard reaction, bypassing the alkene intermediate. This one-pot approach improves efficiency, as demonstrated in the synthesis of related 3-phenylpiperidines .

Chiral Resolution

Racemic mixtures of 2-(3-bromophenyl)piperidine can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., methanol, ethanol). The bromophenyl group contributes to lipophilicity, with a calculated partition coefficient () of approximately 2.8, suggesting moderate membrane permeability . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage conditions.

Spectroscopic Characterization

-

: Peaks corresponding to the piperidine ring (δ 1.4–2.8 ppm), aromatic protons (δ 7.2–7.6 ppm), and the NH group (δ 9.1 ppm).

-

Mass Spectrometry: A molecular ion peak at 276.6 () confirms the molecular weight.

Applications in Pharmaceutical Research

Intermediate in PARP Inhibitor Synthesis

(S)-2-(3-Bromophenyl)piperidine hydrochloride is a precursor to (S)-3-(4-aminophenyl)piperidine, a key intermediate in niraparib—a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy . The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura coupling to introduce aminophenyl groups .

Role in Asymmetric Catalysis

The compound’s chiral piperidine scaffold is utilized in ligands for asymmetric catalysis. For example, palladium complexes incorporating similar structures catalyze enantioselective C–C bond formations .

Future Directions

Expanding Synthetic Methodologies

Developing enantioselective catalytic methods (e.g., organocatalysis or transition-metal catalysis) could streamline production. For instance, asymmetric hydrogenation of imine precursors might bypass resolution steps .

Exploration in Drug Discovery

The compound’s scaffold is under investigation for central nervous system (CNS) targets, including serotonin and dopamine receptors, due to structural similarities to known neuromodulators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume